
V5 Epitope Tag Peptide Trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
V5 Epitope Tag Peptide Trifluoroacetate: is a tag peptide derived from a small epitope present on the P and V proteins of the paramyxovirus of simian virus 5. It is commonly used in molecular biology and biochemistry for the detection and purification of proteins. The peptide sequence is GKPIPNPLLGLDST, and it is often used in various research applications due to its specificity and ease of use .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of V5 Epitope Tag Peptide Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Cleavage of the peptide from the resin using trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves:
化学反応の分析
Types of Reactions: V5 Epitope Tag Peptide Trifluoroacetate can undergo various chemical reactions, including:
Oxidation: Oxidation of methionine residues to methionine sulfoxide.
Reduction: Reduction of disulfide bonds to free thiols.
Substitution: Substitution reactions involving the side chains of amino acids.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles depending on the specific amino acid side chain involved.
Major Products: The major products formed from these reactions depend on the specific amino acids present in the peptide sequence and the reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .
科学的研究の応用
V5 Epitope Tag Peptide Trifluoroacetate is widely used in scientific research for various applications, including:
Protein Detection: Used in Western blotting, ELISA, and immunofluorescence for detecting tagged proteins.
Protein Purification: Facilitates the purification of recombinant proteins using affinity chromatography.
Protein-Protein Interaction Studies: Helps in studying protein interactions through co-immunoprecipitation.
Cellular Localization: Used in immunocytochemistry to determine the subcellular localization of proteins.
Functional Studies: Employed in functional assays to study the biological activity of tagged proteins
作用機序
The mechanism of action of V5 Epitope Tag Peptide Trifluoroacetate involves its recognition by specific antibodies. The peptide sequence GKPIPNPLLGLDST is recognized by anti-V5 antibodies, allowing for the detection and purification of tagged proteins. The molecular targets include the tagged proteins, and the pathways involved are those related to the experimental setup, such as signal transduction pathways in immunofluorescence or protein purification pathways in affinity chromatography .
類似化合物との比較
Flag-tag: Sequence DYKDDDDK, used for
特性
分子式 |
C66H109F3N16O22 |
|---|---|
分子量 |
1535.7 g/mol |
IUPAC名 |
(3S)-3-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-1-[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C64H108N16O20.C2HF3O2/c1-10-35(8)51(76-60(95)46-19-14-21-78(46)61(96)37(16-11-12-20-65)69-48(84)29-66)63(98)80-23-15-18-45(80)59(94)74-42(27-47(67)83)62(97)79-22-13-17-44(79)58(93)73-40(26-34(6)7)55(90)71-38(24-32(2)3)53(88)68-30-49(85)70-39(25-33(4)5)54(89)72-41(28-50(86)87)56(91)75-43(31-81)57(92)77-52(36(9)82)64(99)100;3-2(4,5)1(6)7/h32-46,51-52,81-82H,10-31,65-66H2,1-9H3,(H2,67,83)(H,68,88)(H,69,84)(H,70,85)(H,71,90)(H,72,89)(H,73,93)(H,74,94)(H,75,91)(H,76,95)(H,77,92)(H,86,87)(H,99,100);(H,6,7)/t35-,36+,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,51-,52-;/m0./s1 |
InChIキー |
IFFVGBXIIFICIW-PXIBFIHZSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)CN.C(=O)(C(F)(F)F)O |
正規SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)N2CCCC2C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)CN.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Phenyl-3-(5-phenyl-1,3-oxazol-2-yl)-[1,3]oxazolo[3,2-a][1,3,5]triazine-2,4-dione](/img/structure/B14015869.png)
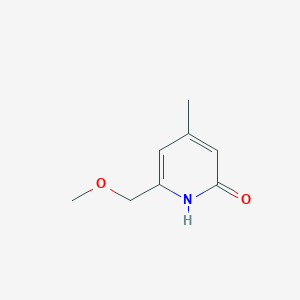
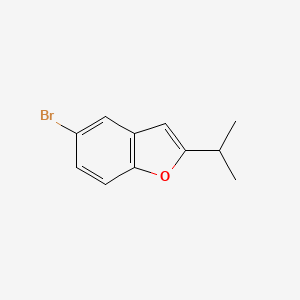

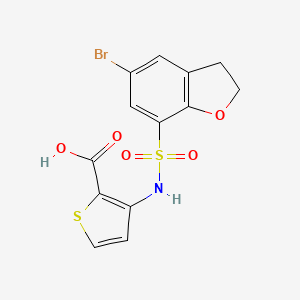
![5-[3,5-bis(4-tert-butylphenyl)phenyl]-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]pyridine-2-carboxamide](/img/structure/B14015916.png)
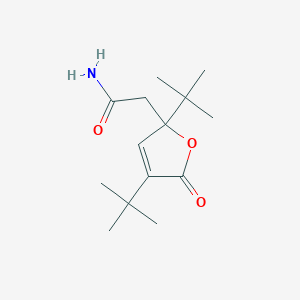
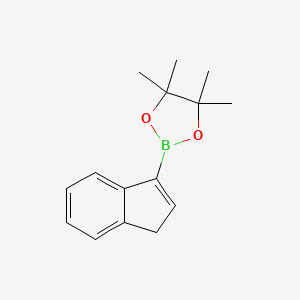
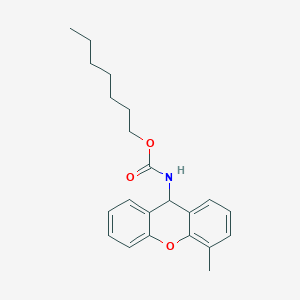
![2-[4-[(2,4-dimethoxyphenyl)iminomethyl]-N-ethylanilino]acetonitrile](/img/structure/B14015939.png)
![2,2'-Benzene-1,4-diylbis[1-(aziridin-1-yl)ethanone]](/img/structure/B14015951.png)

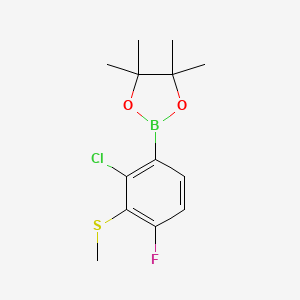
![Hemi(oxalic acid);spiro[3.3]heptan-2-ylmethanamine](/img/structure/B14015969.png)
